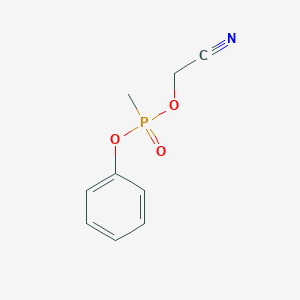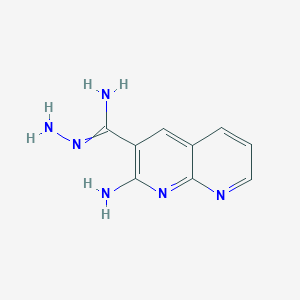
Cyanomethyl phenyl methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanomethyl phenyl methylphosphonate is an organophosphorus compound that features a phosphonate group bonded to a cyanomethyl and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyanomethyl phenyl methylphosphonate can be achieved through several methods. One common approach involves the reaction of phenyl methylphosphonate with cyanomethyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the cyanomethyl group replaces a leaving group on the phosphonate.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Cyanomethyl phenyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphinite derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phosphonate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of functionalized phosphonates.
Aplicaciones Científicas De Investigación
Cyanomethyl phenyl methylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as an antiviral or antibacterial agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which cyanomethyl phenyl methylphosphonate exerts its effects involves interactions with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.
Comparación Con Compuestos Similares
Phenyl methylphosphonate: Lacks the cyanomethyl group but shares similar reactivity.
Cyanomethyl methylphosphonate: Lacks the phenyl group but retains the cyanomethyl and phosphonate functionalities.
Phenyl phosphonic acid: Contains a phosphonic acid group instead of a phosphonate ester.
Uniqueness: Cyanomethyl phenyl methylphosphonate is unique due to the presence of both cyanomethyl and phenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
58264-00-9 |
|---|---|
Fórmula molecular |
C9H10NO3P |
Peso molecular |
211.15 g/mol |
Nombre IUPAC |
2-[methyl(phenoxy)phosphoryl]oxyacetonitrile |
InChI |
InChI=1S/C9H10NO3P/c1-14(11,12-8-7-10)13-9-5-3-2-4-6-9/h2-6H,8H2,1H3 |
Clave InChI |
GLWBNUFCRKJUNY-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(OCC#N)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)


![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)

![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)


![1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)](/img/structure/B14608887.png)



